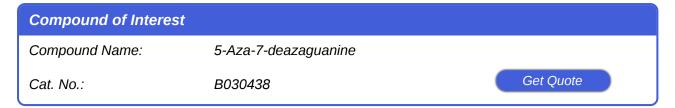


Unveiling 5-Aza-7-deazaguanine: A Journey from Discovery to Therapeutic Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-7-deazaguanine, a synthetic purine analogue, has garnered significant interest within the scientific community for its unique chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this intriguing molecule. From its initial synthesis to its role as a key component in expanded genetic alphabets and its promising antiviral activity, this document details the scientific journey of **5-Aza-7-deazaguanine**. We present a compilation of key experimental findings, detailed protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action, offering valuable insights for researchers and drug development professionals.

Discovery and Historical Perspective

The history of **5-Aza-7-deazaguanine**, scientifically known as 2-aminoimidazo[1,2-a]triazin-4(1H)-one, is rooted in the exploration of purine analogue synthesis. While the precise first synthesis is not definitively documented in a single seminal paper, its conceptual foundation lies in the broader field of heterocyclic chemistry. The synthesis of the imidazo[1,2-a]triazine core is a key step. One plausible synthetic route, suggested by its structural similarity to other triazine derivatives, involves a multi-step reaction starting from cyanuric chloride. This approach leverages the sequential displacement of chloride ions to build the fused ring system.



Its prominence in the scientific literature grew significantly with its identification as a crucial component of "hachimoji DNA," a synthetic genetic system that expands the four-letter genetic alphabet to eight. In this system, **5-Aza-7-deazaguanine** (designated as "P") forms a stable base pair with 6-Amino-5-nitropyridin-2-one ("Z"). This groundbreaking research highlighted the molecule's unique hydrogen bonding capabilities and its potential for creating novel biological and nanotechnological structures. Beyond synthetic biology, its structural analogy to guanine has spurred investigations into its potential as an antimetabolite, particularly in the realm of antiviral drug discovery.

Physicochemical Properties

Property	Value	
IUPAC Name	2-aminoimidazo[1,2-a]triazin-4(1H)-one	
Molecular Formula	C5H5N5O	
Molar Mass	151.13 g/mol	
CAS Number	67410-64-4	
Appearance	White to off-white solid	
Solubility	Sparingly soluble in water, soluble in DMSO	

Synthesis and Experimental Protocols

The synthesis of **5-Aza-7-deazaguanine** and its nucleoside derivatives is a critical aspect of its study and application. Below are detailed methodologies for key synthetic steps.

Synthesis of 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-one

A common synthetic pathway to the core heterocyclic structure of **5-Aza-7-deazaguanine** involves the cyclization of a substituted triazine. While a definitive protocol for the initial discovery is elusive, a representative synthesis is described below:

Experimental Protocol:



- Step 1: Synthesis of a 2,4-disubstituted-6-amino-1,3,5-triazine. This intermediate is typically prepared from the reaction of cyanuric chloride with ammonia and another nucleophile in a stepwise, temperature-controlled manner.
- Step 2: Reaction with a bromo- or chloro-carbonyl compound. The amino-triazine intermediate is then reacted with a suitable two-carbon electrophile, such as chloroacetaldehyde or a bromoacetyl derivative, in the presence of a base.
- Step 3: Cyclization and aromatization. The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration or oxidation to form the fused imidazo[1,2-a]triazine ring system.
- Step 4: Functional group manipulation. Subsequent steps may be required to introduce the amino and oxo functionalities at the correct positions, leading to the final 5-Aza-7deazaguanine product.

Glycosylation to form Nucleoside Analogues

The biological activity of **5-Aza-7-deazaguanine** is often studied in its nucleoside form. The following are common methods for the glycosylation of the **5-Aza-7-deazaguanine** base.

Experimental Protocol 1: Glycosylation using Sodium Hydride

- The 5-Aza-7-deazaguanine base is suspended in an anhydrous aprotic solvent (e.g., acetonitrile).
- Sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the nucleobase, forming the sodium salt.
- A protected sugar halide (e.g., 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) is added to the reaction mixture.
- The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- The reaction is quenched, and the product is purified by column chromatography.

Experimental Protocol 2: Vorbrüggen Glycosylation



- The 5-Aza-7-deazaguanine base is silylated using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.
- A protected sugar acetate (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is added.
- A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to promote the coupling reaction.
- The reaction is stirred at an elevated temperature until completion.
- The reaction mixture is worked up, and the protected nucleoside is purified by chromatography.
- Deprotection of the sugar and base protecting groups is carried out to yield the final nucleoside.

Caption: General synthetic workflow for **5-Aza-7-deazaguanine** nucleosides.

Biological Activity and Mechanism of Action

The primary therapeutic interest in **5-Aza-7-deazaguanine** and its derivatives lies in their potential antiviral activity.

Antiviral Activity

The nucleoside analogue, 5-aza-7-deazaguanosine (also known as ZX-2401), has demonstrated notable in vitro activity against the Yellow Fever Virus (YFV), a member of the Flaviviridae family. A key finding is its synergistic effect when used in combination with interferon, suggesting a potential for combination therapy.

Table 1: Antiviral Activity of 5-Aza-7-deazaguanosine (ZX-2401)

Virus	Cell Line	Activity Metric	Result	Reference
Yellow Fever Virus (YFV)	Not specified	Synergistic effect with interferon	Observed	







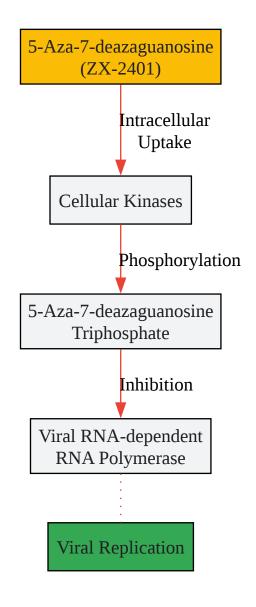
Further quantitative data such as IC50 or EC50 values are not readily available in the public domain and represent a key area for future research.

Mechanism of Action

The precise mechanism of action for **5-Aza-7-deazaguanine** nucleosides is not yet fully elucidated. However, it is hypothesized to be similar to that of the broad-spectrum antiviral drug, ribavirin. Ribavirin is a guanosine analogue that, once converted to its triphosphate form, can inhibit viral RNA-dependent RNA polymerase and also induce mutations in the viral genome, leading to error catastrophe.

Given its structural similarity to guanine, it is plausible that 5-aza-7-deazaguanosine is phosphorylated intracellularly to its triphosphate derivative. This triphosphate could then act as a competitive inhibitor of viral polymerases, disrupting viral replication.





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Caption: Hypothesized mechanism of antiviral action for 5-aza-7-deazaguanosine.

Signaling Pathway Interactions

Direct studies on the effects of **5-Aza-7-deazaguanine** on specific cellular signaling pathways are limited. However, insights can be drawn from the well-characterized related compound, 5-azacytidine, a known inhibitor of DNA methylation. 5-azacytidine can induce the expression of tumor suppressor genes and affect various signaling pathways, including the p53/p21 pathway, which is crucial for cell cycle arrest and apoptosis. While **5-Aza-7-deazaguanine** is a guanine analogue and not a cytidine analogue, the presence of the aza-group suggests a potential for epigenetic modifications or interactions with enzymes involved in nucleic acid metabolism.



Further research is warranted to investigate if **5-Aza-7-deazaguanine** or its metabolites can modulate signaling pathways involved in cell proliferation, apoptosis, or the immune response.

Future Directions and Conclusion

5-Aza-7-deazaguanine stands as a molecule of significant scientific interest with a rich, albeit not fully chronicled, history. Its journey from a synthetic curiosity to a cornerstone of an expanded genetic alphabet and a potential antiviral agent underscores its versatility. The lack of comprehensive quantitative data on its biological activities and a detailed understanding of its mechanism of action and signaling pathway interactions present exciting opportunities for future research.

For drug development professionals, the synergistic antiviral activity of its nucleoside analogue with interferon suggests that this chemical scaffold is a promising starting point for the development of novel anti-flaviviral therapies. Further structure-activity relationship (SAR) studies could lead to the discovery of more potent and selective analogues.

In conclusion, **5-Aza-7-deazaguanine** is a molecule with a compelling past and a promising future. Continued exploration of its chemical and biological properties is likely to unveil new applications in synthetic biology, nanotechnology, and medicine.

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